molecular formula C10H13BrO3 B14330926 (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol CAS No. 110466-11-0

(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol

Cat. No.: B14330926
CAS No.: 110466-11-0
M. Wt: 261.11 g/mol
InChI Key: XFOIJKGBLGRFGY-UHFFFAOYSA-N
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Description

(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol typically involves several steps, starting from commercially available precursors One common method involves the bromination of a suitable aromatic precursor, followed by methoxylation and methylation reactions

For example, a typical synthetic route might start with the bromination of 2,4-dimethoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major products include (6-Bromo-2,4-dimethoxy-3-methylphenyl)aldehyde or (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid).

    Reduction: The major product is (2,4-Dimethoxy-3-methylphenyl)methanol.

    Substitution: The products depend on the nucleophile used, such as (6-Amino-2,4-dimethoxy-3-methylphenyl)methanol or (6-Thio-2,4-dimethoxy-3-methylphenyl)methanol.

Scientific Research Applications

(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-3-methoxy-2-methylphenyl)methanol
  • (6-Bromo-2,4-dimethoxyphenyl)methanol
  • (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid)

Uniqueness

(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine, methoxy, and methyl groups on the benzene ring, along with the methanol group, makes it a versatile compound for various applications.

Properties

CAS No.

110466-11-0

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

(6-bromo-2,4-dimethoxy-3-methylphenyl)methanol

InChI

InChI=1S/C10H13BrO3/c1-6-9(13-2)4-8(11)7(5-12)10(6)14-3/h4,12H,5H2,1-3H3

InChI Key

XFOIJKGBLGRFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)Br)CO)OC

Origin of Product

United States

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